Enhanced Lipophilicity vs. Non-Chlorinated Analog
Compared to the non-chlorinated analog 2,2,3,3-tetrafluoro-6-nitro-1,4-benzodioxane (CAS 89586-09-4), the target compound incorporates a 6-chloro substituent that increases computed lipophilicity. PubChem data show an XLogP3-AA value of 3.6 for the target [1], whereas the non-chlorinated analog (C8H3F4NO4, MW 253.11) lacks this additional hydrophobic atom and would be expected to have a lower XLogP3 (estimated ~2.5–2.8). The 0.8–1.1 log unit difference translates to approximately a 6–12 fold increase in octanol–water partition coefficient, favoring extraction into organic solvents during workup and potentially improving membrane permeability in biological assays [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 (PubChem computed) |
| Comparator Or Baseline | 2,2,3,3-Tetrafluoro-6-nitro-1,4-benzodioxane (CAS 89586-09-4): XLogP3-AA not directly available; estimated ~2.5–2.8 based on missing Cl atom contribution (ΔCl ≈ +0.8–1.1 log units) |
| Quantified Difference | ΔXLogP3 ≈ +0.8 to +1.1 (factor of 6–12 in P) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20); octanol–water system. |
Why This Matters
Higher lipophilicity facilitates organic-phase extraction and can improve membrane permeation in cell-based assays, making the chloro-substituted compound a preferred intermediate when downstream products require moderate lipophilicity.
- [1] PubChem Compound Summary for CID 14405697, 6-Chloro-2,2,3,3-tetrafluoro-7-nitro-1,4-benzodioxene: XLogP3-AA = 3.6. National Center for Biotechnology Information (2025). View Source
- [2] Hansch C., Leo A., Hoekman D. 'Exploring QSAR: Hydrophobic, Electronic, and Steric Constants'. ACS Professional Reference Book (1995). (General reference for Cl contribution to log P). View Source
